molecular formula C24H17ClF2N2O5S B2555817 methyl 6-chloro-2-(2-((2,5-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114651-34-1

methyl 6-chloro-2-(2-((2,5-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2555817
CAS No.: 1114651-34-1
M. Wt: 518.92
InChI Key: ZDFFTHZJBCMTOR-UHFFFAOYSA-N
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Description

The compound methyl 6-chloro-2-(2-((2,5-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,2-thiazine ring fused to a benzene system (benzo[e]thiazine). Key structural features include:

  • A 6-chloro substituent on the benzene ring.
  • A 4-phenyl group at the 4-position of the thiazine ring.
  • A 2-(2,5-difluorophenyl)amide side chain linked via an oxoethyl group.
  • A methyl carboxylate ester at the 3-position.
  • 1,1-Dioxide sulfone groups on the thiazine ring.

While direct pharmacological or pesticidal data for this compound are unavailable in the provided evidence, benzothiazine derivatives are frequently studied for their biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties . The presence of electron-withdrawing groups (e.g., Cl, F) and sulfone moieties may enhance stability and target binding efficiency.

Properties

IUPAC Name

methyl 6-chloro-2-[2-(2,5-difluoroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF2N2O5S/c1-34-24(31)23-22(14-5-3-2-4-6-14)17-11-15(25)7-10-20(17)35(32,33)29(23)13-21(30)28-19-12-16(26)8-9-18(19)27/h2-12H,13H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFFTHZJBCMTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound methyl 6-chloro-2-(2-((2,5-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18ClF2N1O4S\text{C}_{19}\text{H}_{18}\text{ClF}_2\text{N}_1\text{O}_4\text{S}

This structure features a benzothiazine core with various substituents that influence its biological activity.

Anticancer Activity

Research has indicated that derivatives of benzothiazine compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of benzothiazine derivatives that showed potent inhibition of cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) with GI50 values ranging from 2.4 mM to 5.1 mM . The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Antiviral Properties

Benzothiazine derivatives have also been studied for their antiviral properties. A specific derivative demonstrated strong activity against HIV by inhibiting key viral enzymes . The modification of the benzothiazine scaffold has been shown to enhance its efficacy against viral infections.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for cell proliferation and survival in cancer cells.
  • Interference with Cell Signaling Pathways : It may modulate signaling pathways involved in cell growth and apoptosis.

Study 1: Anticancer Efficacy

A recent study synthesized various benzothiazine derivatives and evaluated their anticancer activity. Among these, one derivative exhibited an IC50 value of 1.5 mM against tubulin polymerization, indicating strong potential for development as an anticancer agent .

CompoundIC50 (mM)Cell Line
Benzothiazine Derivative A1.5A549
Benzothiazine Derivative B2.4HepG2
Benzothiazine Derivative C5.1MCF-7

Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of a related benzothiazine derivative against HIV. The study reported that modifications to the core structure significantly increased antiviral efficacy, highlighting the importance of structural diversity in drug design .

Comparison with Similar Compounds

Structural Analog: Methyl 2-Allyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

Key Differences and Similarities

Parameter Target Compound Methyl 2-Allyl-4-hydroxy...
Molecular Formula C₂₃H₁₇ClF₂N₂O₅S C₁₃H₁₃NO₅S
Substituents 6-Cl, 4-Ph, 2-(2,5-difluorophenyl)amide 2-allyl, 4-OH
Hydrogen Bonding Likely involves N–H⋯O and C–H⋯O interactions (amide group) Intramolecular O–H⋯O and C–H⋯O bonds
Crystal System Not reported Monoclinic (a = 12.4289 Å, b = 8.3706 Å, c = 13.0132 Å)
Applications Inferred potential pesticidal/biological activity Structural research (no reported bioactivity)

Analysis

  • Substituent Effects : The target compound’s chloro and difluorophenyl groups increase steric bulk and lipophilicity compared to the allyl and hydroxyl groups in the analog. This may enhance membrane permeability and target affinity in pesticidal applications .
  • Hydrogen Bonding : The analog’s 4-hydroxy group facilitates intramolecular O–H⋯O bonding, stabilizing a semi-chair conformation of the thiazine ring . In contrast, the target compound’s amide group may promote intermolecular N–H⋯O interactions, altering crystal packing.
  • Synthesis and Characterization : Both compounds utilize SHELX software (e.g., SHELXL97) for crystallographic refinement, indicating standardized methodologies for structural validation .

Comparison with Sulfonylurea-Based Pesticides

Parameter Target Compound Metsulfuron Methyl Ester
Core Structure Benzothiazine 1,1-dioxide Triazine-sulfonylurea
Electron-Withdrawing Groups Cl, F, sulfone SO₂, triazine
Bioactivity Hypothesized pesticidal activity Herbicidal (inhibits acetolactate synthase)

Analysis

  • The target compound’s benzothiazine core differs from sulfonylureas’ triazine systems, suggesting distinct modes of action.
  • Both classes exploit sulfonyl/sulfone groups for stability and target interaction, but the benzothiazine scaffold may offer novel binding profiles.

Research Findings and Implications

  • Crystallographic Techniques : The use of SHELX software (e.g., SHELXL97) for small-molecule refinement is well-established, ensuring high-precision structural data .
  • Functional Group Impact : The difluorophenylamide side chain in the target compound likely enhances metabolic stability compared to hydroxyl or allyl groups, a critical factor in agrochemical design .
  • Knowledge Gaps: Detailed pharmacological or pesticidal data for the target compound are absent in the provided evidence. Further studies should focus on bioactivity screening and comparative molecular docking analyses.

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